molecular formula C16H19BrClN3O2S2 B2447452 2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216975-61-9

2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2447452
M. Wt: 464.82
InChI Key: UZZOKEHICGPJGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a bromothiophene, a carboxamide, and a tetrahydrothieno pyridine . These groups are common in many pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Suzuki cross-coupling reactions and protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The compound’s structure includes a bromothiophene, a carboxamide, and a tetrahydrothieno pyridine . These structures are common in many pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The compound’s functional groups, such as the carboxamide and bromothiophene, are likely to be involved in its chemical reactions. For example, carboxamides can participate in various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might make the compound more dense and reactive compared to similar compounds without a halogen .

Scientific Research Applications

Synthesis Techniques

Synthetic methods for related compounds often involve complex reactions to introduce specific functional groups or to construct the heterocyclic framework characteristic of this chemical structure. Techniques such as bromination, microwave-assisted synthesis, and the use of reagents like Lawesson's reagent for thioamide synthesis have been reported. These methods underscore the versatility and adaptability of synthetic strategies in generating structurally complex and biologically relevant molecules (Youssef, Azab, & Youssef, 2012).

Biological Evaluation

Compounds with a similar heterocyclic backbone have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have explored the antimicrobial effectiveness against various bacterial strains, indicating the potential of these compounds in addressing resistance issues and biofilm formation challenges. The evaluation often involves comparing the activities of synthesized compounds against standard drugs to determine their efficacy and potential as novel therapeutic agents (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Properties and Modifications

Research on these compounds also delves into understanding their chemical properties, including reactivity patterns, stability, and the influence of different substituents on their biological activity. Modifications of the core structure through radical substitution or the introduction of various functional groups aim to enhance the compound's biological activity or pharmacokinetic properties. This aspect of research highlights the interplay between structural modifications and biological outcomes, guiding the development of more effective and targeted therapeutic agents (Tada & Yokoi, 1989).

properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZOKEHICGPJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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